molecular formula C10H5FN2O2 B2500724 2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile CAS No. 2093824-04-3

2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile

Cat. No. B2500724
CAS RN: 2093824-04-3
M. Wt: 204.16
InChI Key: DXWXPFPQLOASMR-UHFFFAOYSA-N
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Description

2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile is a chemical compound that has been synthesized for scientific research purposes. It is a potential candidate for drug development due to its unique structure and potential pharmacological properties.

Scientific Research Applications

2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile has potential applications in scientific research, particularly in drug development. Studies have shown that this compound exhibits anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and anti-tumor effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy and safety in humans.

Future Directions

There are several future directions for research on 2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile. One direction is to further investigate its mechanism of action and potential targets for drug development. Another direction is to study its pharmacokinetics and toxicity in animal models to determine its safety and efficacy for human use. Additionally, it may be useful to explore its potential applications in other disease models, such as autoimmune disorders and neurological diseases.

Synthesis Methods

The synthesis of 2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile involves several steps. The starting material is 5-fluoro-2,3-dihydro-1H-inden-1-one, which is reacted with ethyl cyanoacetate in the presence of sodium ethoxide to form 2-ethoxycarbonyl-5-fluoro-3-(1-oxo-1-phenylmethyl)indolin-1-one. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form this compound.

properties

IUPAC Name

2-(5-fluoro-1,3-dioxoisoindol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O2/c11-6-1-2-7-8(5-6)10(15)13(4-3-12)9(7)14/h1-2,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWXPFPQLOASMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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